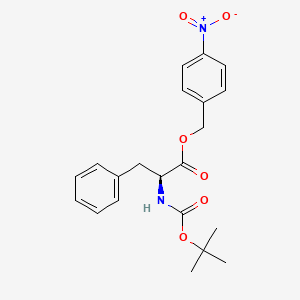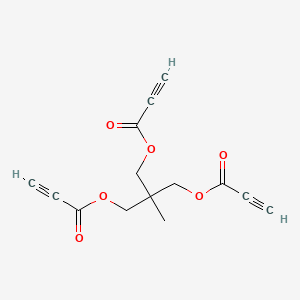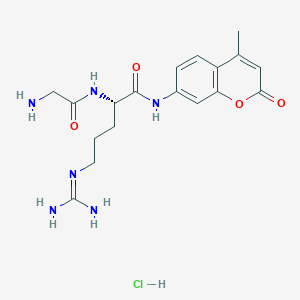
Sodium perfluoro(2-methyl-3-oxaoctanoate; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) is a synthetic compound with a wide range of applications in scientific research and industry. It is a perfluorinated carboxylic acid salt and is used primarily for its unique properties, such as its high chemical stability, low volatility, and low toxicity. In addition, sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) has been used as a surfactant, corrosion inhibitor, and lubricant in various industries.
Mechanism of Action
The mechanism of action of sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) is not well understood. However, it is believed that the compound is able to form strong hydrogen bonds with other molecules, which can affect the solubility, stability, and reactivity of the molecules. In addition, the compound is thought to be able to form complexes with other molecules, which can affect their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) are not well understood. However, it has been reported to have a low toxicity in humans and animals, and has been approved by the FDA for use in food packaging. In addition, the compound has been used in the treatment of certain medical conditions, such as cystic fibrosis, and has been used as an antifungal agent.
Advantages and Limitations for Lab Experiments
The primary advantage of using sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) in laboratory experiments is its low toxicity and high chemical stability. This makes it an ideal choice for experiments involving the study of toxicants and drug delivery systems. However, the compound is not suitable for experiments involving the study of biological systems, as it is not soluble in water and can interfere with the processes of metabolism and cell division.
Future Directions
The future directions for the use of sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) in scientific research are numerous. One potential application is the development of new and improved surfactants, corrosion inhibitors, and lubricants for use in industrial and medical applications. Additionally, the compound could be used to further explore the effects of toxicants on the environment and to develop new drug delivery systems. Finally, the compound could be used to study the effects of environmental pollutants on human health and to develop new treatments for diseases.
Synthesis Methods
Sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) can be synthesized in several ways. The most common method is the reaction of hexafluoropropylene oxide with 2-methyl-3-oxaoctanoic acid. This reaction produces a mixture of sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) and sodium perfluorooctanoate (PFOA). The ratio of the two compounds can be adjusted by varying the reaction conditions.
Scientific Research Applications
Sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) has a wide range of applications in scientific research. It has been used as a surfactant for the preparation of liposomes, nanoparticles, and other colloidal systems. It has also been used as a corrosion inhibitor in the production of polymers, as a lubricant in the production of medical devices, and as a stabilizer in the production of pharmaceuticals. In addition, sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) has been used in the study of the effects of toxicants on the environment, as well as in the study of drug delivery systems.
properties
IUPAC Name |
sodium;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15O3.Na/c9-2(1(24)25,6(16,17)18)26-8(22,23)5(14,15)3(10,11)4(12,13)7(19,20)21;/h(H,24,25);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDHQBXSLOCUIQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F15NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)


